N-Butyl-3-iodoaniline
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Overview
Description
N-Butyl-3-iodoaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a butyl group attached to the nitrogen atom and an iodine atom attached to the benzene ring at the meta position relative to the amino group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyl-3-iodoaniline can be synthesized through several methods. One common approach involves the iodination of N-butylaniline. The reaction typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the meta position of the benzene ring.
Another method involves the use of palladium-catalyzed amination reactions. In this approach, a halogenated benzene derivative is reacted with a butylamine in the presence of a palladium catalyst and a base. This method is advantageous due to its high selectivity and yield.
Industrial Production Methods
Industrial production of this compound often employs large-scale iodination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The iodine atom can be reduced to form N-butylaniline.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidizing the amino group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the iodine atom.
Major Products Formed
Substitution: Products such as N-butyl-3-azidoaniline or N-butyl-3-cyanoaniline.
Oxidation: Products like N-butyl-3-nitroaniline or N-butyl-3-nitrosoaniline.
Reduction: N-butylaniline.
Scientific Research Applications
N-Butyl-3-iodoaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with iodine-containing functional groups.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Butyl-3-iodoaniline depends on the specific reactions it undergoes In substitution reactions, the iodine atom is replaced by a nucleophile, which can lead to the formation of new compounds with different properties
Comparison with Similar Compounds
Similar Compounds
N-Butyl-4-iodoaniline: Similar structure but with the iodine atom at the para position.
N-Butyl-2-iodoaniline: Similar structure but with the iodine atom at the ortho position.
N-Butyl-3-bromoaniline: Similar structure but with a bromine atom instead of iodine.
Uniqueness
N-Butyl-3-iodoaniline is unique due to the specific positioning of the iodine atom, which influences its reactivity and the types of reactions it can undergo. The presence of the butyl group also affects its solubility and interaction with other molecules, making it a valuable compound in various chemical syntheses and applications.
Properties
CAS No. |
647035-67-4 |
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Molecular Formula |
C10H14IN |
Molecular Weight |
275.13 g/mol |
IUPAC Name |
N-butyl-3-iodoaniline |
InChI |
InChI=1S/C10H14IN/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3 |
InChI Key |
BZBZGZFHHWIDAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=CC=C1)I |
Origin of Product |
United States |
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